O=C(O)C1=C(F)C(OC)=CC=C1F
. The compound has a molecular weight of 188.13 .
The presence of fluorine atoms in 2,6-difluoro-3-methoxybenzoic acid significantly influences its molecular structure, particularly its planarity. Computational studies, specifically conformational analysis using Density Functional Theory (DFT), reveal that the molecule adopts a non-planar conformation due to the fluorine atoms []. The dihedral angle between the carboxyl group and the aromatic ring in DFMBA, a close derivative, is reported as -27° []. This non-planar conformation plays a crucial role in its interaction with biological targets, particularly its ability to inhibit the bacterial protein FtsZ [].
The mechanism of action of 2,6-difluoro-3-methoxybenzoic acid and its derivatives is explored in the context of their antibacterial activity, specifically targeting the bacterial protein FtsZ []. FtsZ is a GTPase that plays a crucial role in bacterial cell division by forming a contractile ring (Z-ring) at the site of division.
Studies on DFMBA, a close derivative, reveal that its non-planar conformation, imparted by the fluorine atoms, allows it to effectively bind to the allosteric site of FtsZ []. This binding disrupts the polymerization dynamics of FtsZ, preventing the formation of the Z-ring and ultimately inhibiting bacterial cell division [].
Molecular docking studies further elucidate the specific interactions responsible for DFMBA's inhibitory activity. The difluoroaromatic ring engages in strong hydrophobic interactions with key residues in the allosteric pocket of FtsZ, specifically:* The 2-fluoro substituent interacts with Val203 and Val297.* The 6-fluoro group interacts with Asn263 [].
Additionally, the carboxamide group in DFMBA forms crucial hydrogen bonds with residues Val207, Leu209, and Asn263, further stabilizing its binding to FtsZ []. It is reasonable to assume that 2,6-difluoro-3-methoxybenzoic acid, sharing a similar difluoroaromatic ring, might exhibit a comparable mechanism of action.
DFMBA demonstrates promising activity against Staphylococcus aureus, a bacterium responsible for various infections []. Its ability to inhibit FtsZ, a validated target for antibacterial drug development, underscores its potential for further investigation and optimization as a novel therapeutic agent [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6